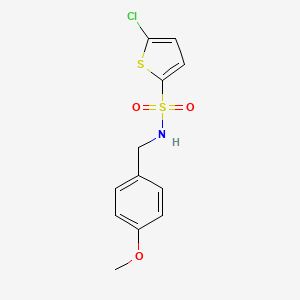![molecular formula C15H23NO B5849662 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5849662.png)
1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. The compound is also known by its chemical name, TPEP, and has been widely studied for its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine is not yet fully understood. However, studies have suggested that the compound may exert its effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine possesses a range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory and analgesic properties, which could make it a useful drug for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, the compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many potential future directions for research on 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine. Some possible areas of study include further investigation of the compound's mechanism of action, as well as its potential use as a drug for the treatment of pain and inflammation. Other areas of research could include exploring the compound's potential use as a pesticide or plant growth regulator, as well as its potential applications in materials science. Overall, 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential benefits.
Synthesis Methods
The synthesis of 1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine involves the reaction between 2,3,5-trimethylphenol and pyrrolidine in the presence of a suitable catalyst. The reaction results in the formation of TPEP, which can then be purified and isolated using various techniques such as chromatography and recrystallization.
Scientific Research Applications
1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in various scientific fields. In medicine, TPEP has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation.
In agriculture, TPEP has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. The compound has also been investigated for its potential use as a plant growth regulator, which could help increase crop yields and improve food security.
properties
IUPAC Name |
1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-13(2)14(3)15(11-12)17-9-8-16-6-4-5-7-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINZTXGDATQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCN2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)





![N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)

![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5849648.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5849650.png)

![N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)